molecular formula C12H22O5 B072075 Dibutyl malate CAS No. 1587-18-4

Dibutyl malate

Cat. No. B072075
CAS RN: 1587-18-4
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
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Patent
US07696136B2

Procedure details

A 100 mL three-neck flask, equipped with a magnetic stir bar, a Claisen adapter with a thermocouple and a nitrogen inlet, and a short path condenser, was charged with 4.45 grams of dimethyl malate, 40 mL 1-butanol, and 0.51 gram of p-toluenesulfonic acid. The reaction was stirred at 115° C. for 3.7 hours with a nitrogen sweep. The reaction mixture was taken up in ethyl acetate, extracted with dilute aqueous sodium bicarbonate, washed three times with water, dried over magnesium sulfate, and filtered. Solvent was removed by rotary evaporation to yield 6.8 grams of a straw-colored liquid.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[OH:3].C(O)[CH2:13][CH2:14][CH3:15].[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=C[CH:18]=1>C(OCC)(=O)C>[C:1]([O:10][CH2:11][CH2:18][CH2:17][CH3:22])(=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:8][CH2:13][CH2:14][CH3:15])=[O:6])[OH:3]

Inputs

Step One
Name
Quantity
4.45 g
Type
reactant
Smiles
C(C(O)CC(=O)OC)(=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0.51 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 115° C. for 3.7 hours with a nitrogen sweep
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL three-neck flask, equipped with a magnetic stir bar
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute aqueous sodium bicarbonate
WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3.7 h
Name
Type
product
Smiles
C(C(O)CC(=O)OCCCC)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.